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molecular formula C7H9NO3S B8040328 m-Methylaminobenzenesulfonic acid

m-Methylaminobenzenesulfonic acid

Cat. No. B8040328
M. Wt: 187.22 g/mol
InChI Key: XRDCAKRYIFMDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174932B2

Procedure details

Potassium carbonate (177 mg, 1.28 mmol), DMF (2 mL) and MeI (60 μL) were added to the compound (230 mg, 0.65 mmol) obtained in step 1, and stirred at 40° C. for 6 hours. Potassium carbonate (44.3 mg) and MeI (40 μL) were further added thereto and stirred overnight. After removing a solvent, purification was conducted in accordance with the purification process A to obtain a crude product (160 mg) of 3-{methyl[(2-nitrophenyl) sulfonyl]amino}benzenesulfonic acid. The crude product (144 mg, 0.39 mml) was dissolved in DMF (3 mL), and cesium carbonate (126 mg, 0.39 mmol) and thiophenol (40 μL, 0.39 mmol) were added thereto and stirred at 50° C. overnight. After removing a solvent, purification was conducted in accordance with the purification process A to obtain to a crude product (84.1 mg) of 3-(methylamino)benzenesulfonic acid. Then, a title compound was obtained by the same method as that of the synthetic example 1 except that the crude product of 3-(methylamino)benzenesulfonic acid was used instead of 3-sulfoaniline.
Quantity
177 mg
Type
reactant
Reaction Step One
Name
Quantity
60 μL
Type
reactant
Reaction Step One
Name
compound
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
44.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 μL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
144 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
126 mg
Type
reactant
Reaction Step Four
Quantity
40 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].[CH3:7]I.[N+](C1C=CC=CC=1S([NH:21][C:22]1[CH:23]=[C:24]([S:28]([OH:31])(=[O:30])=[O:29])[CH:25]=[CH:26][CH:27]=1)(=O)=O)([O-])=O.[C:32](=[O:35])([O-])[O-].[Cs+].[Cs+].[C:38]1(S)C=CC=C[CH:39]=1.[CH3:45][N:46]([CH:48]=O)C>>[CH3:7][N:21]([C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([S:28]([OH:31])(=[O:29])=[O:30])[CH:23]=1)[C:32](=[O:35])[CH2:38][CH2:39][C@@H:48]([C:1]([OH:2])=[O:4])[NH2:46].[CH3:45][NH:21][C:22]1[CH:23]=[C:24]([S:28]([OH:31])(=[O:30])=[O:29])[CH:25]=[CH:26][CH:27]=1 |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
177 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 μL
Type
reactant
Smiles
CI
Name
compound
Quantity
230 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC=1C=C(C=CC1)S(=O)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
44.3 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 μL
Type
reactant
Smiles
CI
Step Three
Name
crude product
Quantity
144 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
cesium carbonate
Quantity
126 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 μL
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removing
CUSTOM
Type
CUSTOM
Details
a solvent, purification
CUSTOM
Type
CUSTOM
Details
A to obtain a crude product (160 mg) of 3-{methyl[(2-nitrophenyl) sulfonyl]amino}benzenesulfonic acid
STIRRING
Type
STIRRING
Details
stirred at 50° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removing
CUSTOM
Type
CUSTOM
Details
a solvent, purification
CUSTOM
Type
CUSTOM
Details
A to obtain to a crude product (84.1 mg) of 3-(methylamino)benzenesulfonic acid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C(CC[C@H](N)C(=O)O)=O)C1=CC(=CC=C1)S(=O)(=O)O
Name
Type
product
Smiles
Name
Type
product
Smiles
CNC=1C=C(C=CC1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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